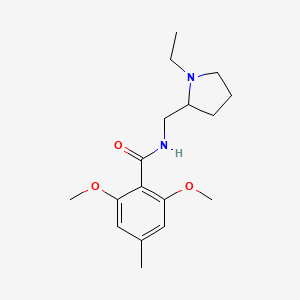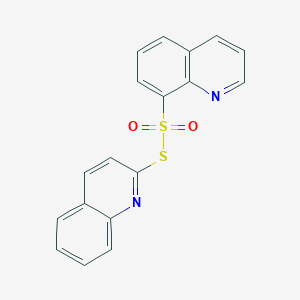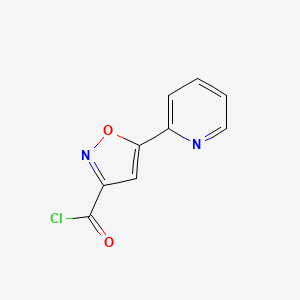
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride is a heterocyclic compound that features both pyridine and isoxazole rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and isoxazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with ethyl acetoacetate to form the isoxazole ring, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of a base such as sodium ethoxide and a chlorinating agent like thionyl chloride .
Industrial Production Methods
In an industrial setting, the production of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
化学反応の分析
Types of Reactions
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The isoxazole ring can undergo oxidation to form N-oxides or reduction to yield isoxazolines.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Isoxazoline Derivatives: Formed through reduction reactions.
N-Oxides: Formed through oxidation reactions.
科学的研究の応用
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride largely depends on its application. In medicinal chemistry, the compound often acts as an enzyme inhibitor or receptor modulator. The isoxazole ring can interact with specific amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can enhance binding affinity through π-π interactions with aromatic residues .
類似化合物との比較
Similar Compounds
5-(Pyridin-2-yl)isoxazole-3-carbonitrile: Similar structure but with a nitrile group instead of a carbonyl chloride.
5-(Pyridin-2-yl)isoxazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride.
5-(Pyridin-2-yl)isoxazole-3-methyl ester: Features a methyl ester group instead of a carbonyl chloride.
Uniqueness
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules, providing versatility that similar compounds may lack .
特性
CAS番号 |
88958-32-1 |
|---|---|
分子式 |
C9H5ClN2O2 |
分子量 |
208.60 g/mol |
IUPAC名 |
5-pyridin-2-yl-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(13)7-5-8(14-12-7)6-3-1-2-4-11-6/h1-5H |
InChIキー |
ZYUPXQSXFYFWJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=NO2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



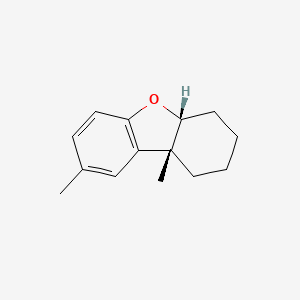
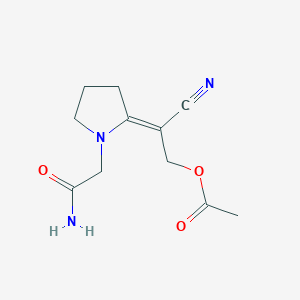
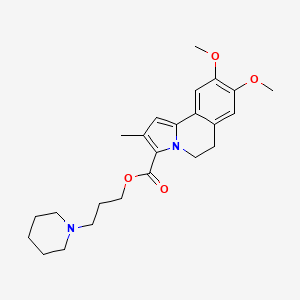
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
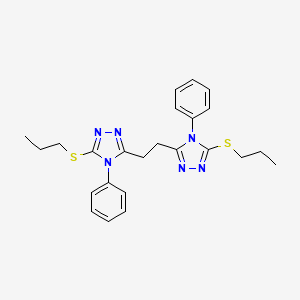
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
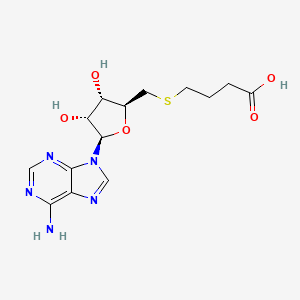
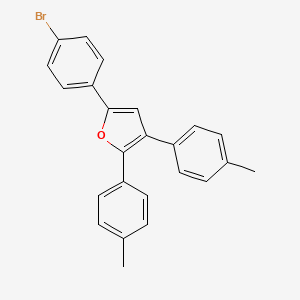
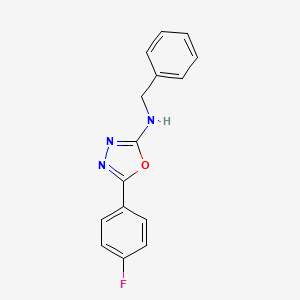
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
